

Application Notes and Protocols: Williamson Ether Synthesis of 2-(4-Chlorophenoxy)acetonitrile

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Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)acetonitrile

Cat. No.: B1347151

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of **2-(4-Chlorophenoxy)acetonitrile** via the Williamson ether synthesis. This method involves the reaction of 4-chlorophenol with chloroacetonitrile in the presence of a base. The following sections detail the experimental procedure, present key data in a structured format, and provide a visual workflow of the synthesis.

Overview of the Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers. In this specific application, the sodium salt of 4-chlorophenol, generated in situ, acts as a nucleophile and attacks the electrophilic carbon of chloroacetonitrile in an SN2 reaction to form the desired product, **2-(4-Chlorophenoxy)acetonitrile**. This compound can serve as a valuable intermediate in the synthesis of various biologically active molecules. The general reaction is depicted below:

Reaction Scheme:

Experimental Protocol

This protocol is adapted from established Williamson ether synthesis procedures.

2.1. Materials and Reagents

| Reagent/Material | Molecular Weight (g/mol) | Quantity | Moles (mmol) |
|---|--------------------------|-----------------|--------------|
| 4-Chlorophenol | 128.56 | 6.43 g | 50 |
| Chloroacetonitrile | 75.50 | 4.15 g (3.5 mL) | 55 |
| Potassium Carbonate (K ₂ CO ₃) | 138.21 | 10.37 g | 75 |
| Acetone | 58.08 | 250 mL | - |
| Dichloromethane | 84.93 | 100 mL | - |
| Water (deionized) | 18.02 | 200 mL | - |
| Brine (saturated NaCl) | - | 50 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | ~10 g | - |

2.2. Equipment

- 500 mL round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel (500 mL)
- Rotary evaporator
- Standard laboratory glassware (beakers, graduated cylinders, etc.)
- Filtration apparatus

2.3. Procedure

- **Reaction Setup:** To a 500 mL round-bottom flask, add 4-chlorophenol (6.43 g, 50 mmol), potassium carbonate (10.37 g, 75 mmol), and acetone (250 mL).
- **Addition of Alkylating Agent:** Stir the mixture at room temperature for 15 minutes. To this suspension, add chloroacetonitrile (3.5 mL, 55 mmol) dropwise.
- **Reaction:** Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with a small amount of acetone.
- **Extraction:** Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue. Dissolve the residue in dichloromethane (100 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 100 mL) and then with brine (50 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

3.1. Reactant and Product Information

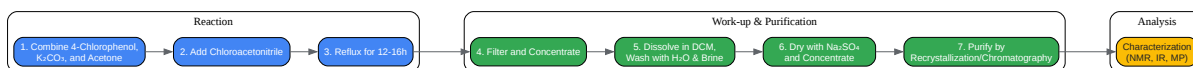
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---------------------------------|------------------------------------|--------------------------|------------|
| 4-Chlorophenol | C ₆ H ₅ ClO | 128.56 | 106-48-9 |
| Chloroacetonitrile | C ₂ H ₂ ClN | 75.50 | 107-14-2 |
| 2-(4-Chlorophenoxy)acetonitrile | C ₈ H ₆ ClNO | 167.59 | 3598-13-8 |

3.2. Expected Characterization Data

| Property | Expected Value |
|---|--|
| Appearance | White to off-white solid |
| Melting Point | 58-61 °C |
| ¹ H NMR (CDCl ₃ , 400 MHz) | δ 7.30 (d, J = 8.8 Hz, 2H), 6.95 (d, J = 8.8 Hz, 2H), 4.75 (s, 2H) |
| ¹³ C NMR (CDCl ₃ , 100 MHz) | δ 155.8, 130.0, 129.8, 116.5, 115.2, 54.0 |
| IR (KBr, cm ⁻¹) | ~2250 (C≡N stretch), ~1590, 1490 (C=C aromatic), ~1250 (C-O ether) |
| Yield | 80-90% (Theoretical: 8.38 g) |

Visualization

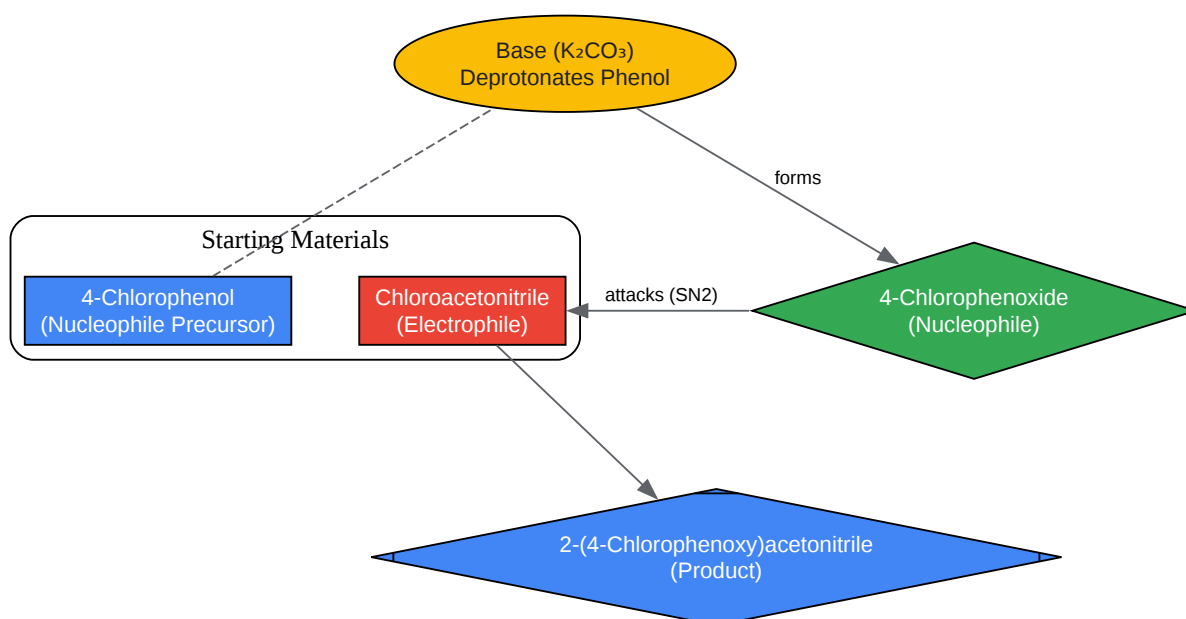
4.1. Experimental Workflow



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Caption: Workflow for the synthesis of **2-(4-Chlorophenoxy)acetonitrile**.

4.2. Logical Relationship of Synthesis



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Caption: Key steps in the Williamson ether synthesis mechanism.

Safety Precautions

- Chloroacetonitrile is toxic and an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
- 4-Chlorophenol is toxic and corrosive. Avoid skin contact.
- Acetone and dichloromethane are flammable and volatile. Work away from open flames.

- Always follow standard laboratory safety procedures.
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